DL-Alanine

Catalog No.
S660830
CAS No.
302-72-7
M.F
C19H14O12
M. Wt
434.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DL-Alanine

CAS Number

302-72-7

Product Name

DL-Alanine

IUPAC Name

6,7,14-trihydroxy-13-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione

Molecular Formula

C19H14O12

Molecular Weight

434.3 g/mol

InChI

InChI=1S/C19H14O12/c20-6-1-4-9-10-5(18(27)30-15(9)12(6)23)2-8(13(24)16(10)31-17(4)26)29-19-14(25)11(22)7(21)3-28-19/h1-2,7,11,14,19-25H,3H2/t7-,11-,14+,19-/m0/s1

InChI Key

KNURQRIPZJJYQO-FYZLSVPNSA-N

SMILES

CC(C(=O)O)N

Solubility

Solublein water
Slightly soluble (in ethanol)

Synonyms

DL-ALANINE;302-72-7;alanine;2-Aminopropanoicacid;Alanine,DL-;DL-alpha-Alanine;D,L-Alanine;DL-2-Aminopropanoicacid;DL-2-Aminopropionicacid;(R,S)-Alanine;(+-)-Alanine;H-DL-Ala-OH;(RS)-2-Aminopropionsaeure;DL-alpha-Aminopropionicacid;(+-)-2-Aminopropionicacid;DL-.alpha.-Alanine;2-amino-propionicacid;NSC7602;(.+/-.)-Alanine;AI3-08908;dl-.alpha.-Aminopropionicacid;(+/-)-2-Aminopropionicacid;CHEBI:16449;QNAYBMKLOCPYGJ-UHFFFAOYSA-N;EINECS206-126-4

Canonical SMILES

C1C(C(C(C(O1)OC2=C(C3=C4C(=C2)C(=O)OC5=C4C(=CC(=C5O)O)C(=O)O3)O)O)O)O

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=C(C3=C4C(=C2)C(=O)OC5=C4C(=CC(=C5O)O)C(=O)O3)O)O)O)O

Model Compound for Racemic Resolution Techniques:

Due to its existence as a racemic mixture of L-alanine and D-alanine, DL-alanine serves as a valuable model compound for developing techniques to separate these two enantiomers. These techniques, known as racemic resolution methods, are crucial in various fields, including drug discovery and chiral synthesis. For example, researchers use enzymatic resolution or chromatography techniques to separate L-alanine from DL-alanine, enabling further study of the unique properties and functions of each individual enantiomer [].

Chelation Studies with Transition Metals:

DL-Alanine plays a role in studies investigating the binding of metal ions (cations) by organic molecules (ligands), known as chelation. Due to its amino and carboxylic acid functional groups, DL-alanine can form complexes with various transition metals, such as copper (Cu(II)), zinc (Zn(II)), and cadmium (Cd(II)). These studies provide insights into the binding behavior and potential applications of these complexes in areas like catalysis, environmental remediation, and material science [].

Researching the Glucose-Alanine Cycle:

The glucose-alanine cycle is a metabolic pathway involving the exchange of amino acids between muscles and the liver. DL-alanine can be used in research investigating this cycle, as it can be converted to and from pyruvate, a key intermediate in glucose metabolism. Studying the regulation and function of the glucose-alanine cycle helps understand energy homeostasis and its potential role in various physiological and pathological conditions [].

Other Potential Applications:

While primarily used in the areas mentioned above, ongoing research is exploring other potential applications of DL-alanine, including:

  • Nanoparticle synthesis: DL-alanine can act as a reducing and capping agent in the synthesis of silver nanoparticles, influencing their size and stability [].
  • Biodegradable polymer development: DL-alanine might be used as a building block in the development of environmentally friendly, biodegradable polymers [].

DL-Alanine, also known as (±)-alanine or DL-2-aminopropionic acid, is a non-essential amino acid. It is the simplest amino acid with a chiral center, meaning it exists in two mirror-image forms: L-alanine and D-alanine []. DL-alanine is a racemic mixture containing equal parts of both L and D isomers [].

DL-alanine is naturally found in proteins, although human bodies primarily use L-alanine for protein synthesis []. However, DL-alanine plays a significant role in scientific research due to its unique properties and applications.


Molecular Structure Analysis

The chemical formula for DL-alanine is C3H7NO2. Its structure consists of a central carbon atom bonded to an amino group (NH2), a carboxyl group (COOH), a methyl group (CH3), and a hydrogen atom (H). The key feature of the molecule is the presence of a chiral carbon (the central carbon). This carbon atom bonds to four different groups, creating two non-superimposable mirror-image isomers: L-alanine and D-alanine [].


Chemical Reactions Analysis

Synthesis

DL-alanine can be synthesized through various methods, including:

  • Strecker synthesis: This method involves reacting ammonia with acetaldehyde and hydrogen cyanide, followed by hydrolysis.
  • Enzymatic synthesis: Enzymes like alanine dehydrogenase can convert pyruvate to L-alanine []. However, DL-alanine production requires a racemization step to create the D-isomer.

Decomposition

DL-alanine can undergo thermal decomposition at high temperatures, releasing carbon dioxide, ammonia, and other organic compounds.

Other relevant reactions:

  • Chelation: DL-alanine can act as a chelating agent, forming complexes with transition metals like copper (Cu(II)), zinc (Zn(II)), and cadmium (Cd(II)) []. This property is useful in studying metal-ion interactions in biological systems.
  • Nanoparticle synthesis: DL-alanine can be used as a reducing and capping agent in the synthesis of silver nanoparticles.

Physical And Chemical Properties Analysis

  • Melting point: 297 °C (DL) (decomposes)
  • Boiling point: Decomposes before boiling
  • Solubility: Soluble in water, slightly soluble in ethanol, insoluble in most organic solvents
  • Appearance: White crystalline powder
  • pKa values:
    • Carboxyl group (COOH): 2.34
    • Ammonium group (NH3+): 9.87

DL-alanine plays a role in the glucose-alanine cycle, a metabolic pathway that occurs between muscles and the liver []. During exercise, muscles break down glucose for energy and release ammonia as a byproduct. The liver captures the ammonia and converts it to L-alanine, which is then transported back to the muscles for gluconeogenesis (glucose production).

Physical Description

Solid; [Merck Index] White odorless solid; [HSDB] White crystalline solid; [Sigma-Aldrich MSDS]
Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS]
White crystalline powder; odourless

Color/Form

Orthorhombic crystals from water
White crystalline powde

XLogP3

-0.6

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

6

Exact Mass

434.04852588 g/mol

Monoisotopic Mass

434.04852588 g/mol

Boiling Point

250 °C (sublimes)

Heavy Atom Count

31

Taste

Sweet taste

Density

1.432 g/cu cm at 22 °C

LogP

-2.85 (LogP)
-2.96

Odor

Odorless

Melting Point

292 °C

UNII

1FU7983T0U

Related CAS

25281-63-4

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 250 of 251 companies (only ~ 0.4% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Drug Indication

Used for protein synthesis.

Therapeutic Uses

Exptl Ther: ... Therapy of acute water diarrhea is reported in 94 male patients, aged 6-59 yr, of whom 49 were given a standard dextrose (glucose) based formula, to a total dose of 105-1719 ml/kg, and 45 were given the same soln with added alanine 90 uM/l, to a total dose of 60-1035 ml/kg. All patients were also given iv injections of replacement soln and oral tetracycline. The median stool output/kg body weight during the initial 24 hr of treatment until diarrhea stopped was reduced in those given the soln containing alanine as compared to controls. Intake of oral rehydration soln was reduced in those given alanine. Two patients given alanine soln and 18 given the standard treatment required unscheduled rapid iv replacement soln to correct signs of dehydration during oral therapy.
DIETARY SUPPLEMENT
Used in pharmaceutical preparations for injection or infusion; dietary supplement and flavor compounds in maillard reaction products; stimulant of glucagon secretion

Pharmacology

Alanine is a small non-essential amino acid in humans, Alanine is one of the most widely used for protein construction and is involved in the metabolism of tryptophan and vitamin pyridoxine. Alanine is an important source of energy for muscles and central nervous system, strengthens the immune system, helps in the metabolism of sugars and organic acids, and displays a cholesterol-reducing effect in animals. (NCI04)
DL-Alanine is a racemic mixture of alanine, a non-essential alpha-amino acid. Alanine is one of the most common residues for protein synthesis and is involved in the metabolism of tryptophan and vitamin pyridoxine. Furthermore, alanine is an important source of energy for muscles and central nervous system. It strengthens the immune system, helps in the metabolism of sugars and organic acids, and displays a cholesterol-reducing effect in animals.

Mechanism of Action

L-Alanine is a non-essential amino acid that occurs in high levels in its free state in plasma. It is produced from pyruvate by transamination. It is involved in sugar and acid metabolism, increases immunity, and provides energy for muscle tissue, brain, and the central nervous system. BCAAs are used as a source of energy for muscle cells. During prolonged exercise, BCAAs are released from skeletal muscles and their carbon backbones are used as fuel, while their nitrogen portion is used to form another amino acid, Alanine. Alanine is then converted to Glucose by the liver. This form of energy production is called the Alanine-Glucose cycle, and it plays a major role in maintaining the body's blood sugar balance.

Vapor Pressure

0.00000011 [mmHg]

Other CAS

338-69-2
56-41-7
302-72-7

Associated Chemicals

(1)-Alanine hydrochloride;6003-05-0
(DL)-Alanine (dl); 302-72-7
(D)-Alanine; 338-69-2

Wikipedia

Α-alanine
Hydroxylysine

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Antistatic

Methods of Manufacturing

HYDROLYSIS OF PROTEIN (GELATIN, SILK, ZEIN); ORG SYNTHESIS.
L-Alanine is produced via asymmetric hydrolysis with microbial acylase, and it is still isolated from protein hydrolysates on an industrially scale; L- alanine may be prepared...by enzymatic decarboxylation of L-aspartic acid with an immobilized microorganism such as Pseudomonas dacunhae.
l-Alanine is industrially produced from l-aspartic acid by means of immobilized Pseudomonas dacunhae cells in a pressurized bioreactor. In direct fermentation microorganisms usually accumulate d,l-alanine because of present alanine racemase. With a d-cycloserine resistant mutant selected from Brevibacterium lactofermentum, it is possible to obtain 46 g/L d-alanine with an enantiomeric excess (e.e.) of 95 %. An alanine racemase-deficient mutant of Arthrobacter oxydans was reported, that produces 75 g/L l-alanine from glucose with a yield of 52 % and 95 % e.e.. To a certain extent l-alanine is still isolated from protein hydrolysates.

General Manufacturing Information

Alanine: ACTIVE

Analytic Laboratory Methods

MICROBIOLOGICAL ASSAY METHODS.
AMINO ACID ANALYZER & GLC DETERMINATION.
AOAC method 960.47, Amino Acids in Vitamin Preparations; microbiological method using basal media. /Amino acids/
The following methods have been developed for the analysis of free amino acids in blood, food, and feedstocks: (1) Protein hydrolysis, (2) Chromatographic methods that include high performance liquid chromatography (HPLC), gas chromatography (GC) and thin-layer chromatography (TLC), (3) Colorimetric and Fluorimetric Analysis, (4) Spectrometric Analysis, and (5) Enzymatic Determination and Microbial Assay. /Amino acids/
For more Analytic Laboratory Methods (Complete) data for (L)-ALANINE (15 total), please visit the HSDB record page.

Clinical Laboratory Methods

L-ALANINE DETERMINATION /IN LIVER TISSUE EXTRACTS/ WITH ALANINE DEHYDROGENASE & UV SPECTROPHOTOMETRY.

Dates

Modify: 2023-08-15

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